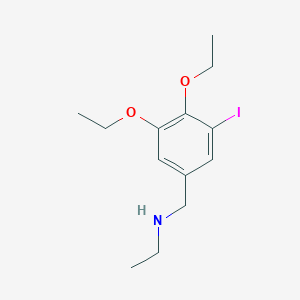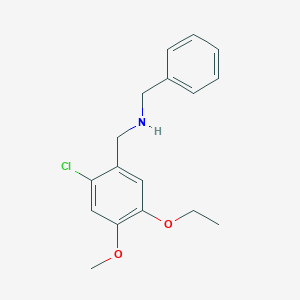![molecular formula C22H27ClN2O3 B283414 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283414.png)
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用机制
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide inhibits the HAT activity of PCAF by binding to the active site of the enzyme. This prevents the acetylation of histones and other proteins that are involved in cancer cell growth and proliferation. Inhibition of PCAF activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to have significant biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the HAT activity of PCAF. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
实验室实验的优点和局限性
One advantage of using 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide in lab experiments is its specificity for PCAF. This allows for targeted inhibition of the enzyme without affecting other HATs. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation is that 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide may not be effective in all cancer types, as some cancer cells may have alternative pathways for histone acetylation.
未来方向
There are several future directions for the study of 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide. One area of research is the development of more potent and selective inhibitors of PCAF. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide could be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Further studies could also investigate the role of PCAF in other diseases, such as neurodegenerative disorders, and the potential therapeutic applications of PCAF inhibitors in these conditions.
Conclusion
In conclusion, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has potential therapeutic applications in cancer treatment and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide and other PCAF inhibitors in cancer treatment and other disease states.
合成方法
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-methoxyphenol, followed by the reaction of the resulting product with cyclohexyl isocyanate and acetic anhydride. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学研究应用
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide works by inhibiting the HAT activity of p300/CBP-associated factor (PCAF), which is involved in the acetylation of histones and other proteins that play a role in cancer cell growth and proliferation.
属性
分子式 |
C22H27ClN2O3 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-21-13-16(14-24-18-10-8-17(23)9-11-18)7-12-20(21)28-15-22(26)25-19-5-3-2-4-6-19/h7-13,19,24H,2-6,14-15H2,1H3,(H,25,26) |
InChI 键 |
QYDXEFQEKULOLG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3 |
规范 SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B283332.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
![4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B283334.png)
![2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283338.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)



![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)